molecular formula C23H20N2O2S2 B11433398 [2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](thiophen-2-yl)methanone

[2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](thiophen-2-yl)methanone

Cat. No.: B11433398
M. Wt: 420.6 g/mol
InChI Key: GWBJSVQOPYPAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE is a complex organic compound with a unique structure that includes a benzoxadiazocin core, a thienyl group, and multiple methyl and thioxo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-METHYL-3-(3-METHYLPHENYL)-4-THIOXO-3,4-DIHYDRO-2H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-5(6H)-YLMETHANONE stands out due to its unique benzoxadiazocin core and thienyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2O2S2

Molecular Weight

420.6 g/mol

IUPAC Name

[9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C23H20N2O2S2/c1-15-7-5-8-16(13-15)25-22(28)24(21(26)20-11-6-12-29-20)18-14-23(25,2)27-19-10-4-3-9-17(18)19/h3-13,18H,14H2,1-2H3

InChI Key

GWBJSVQOPYPAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.